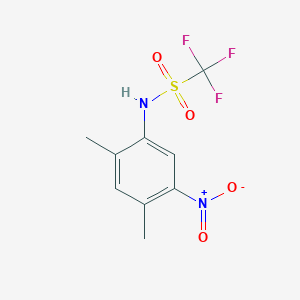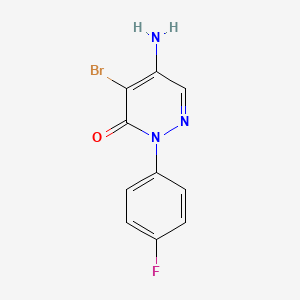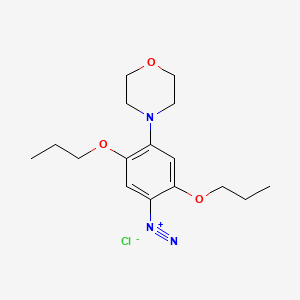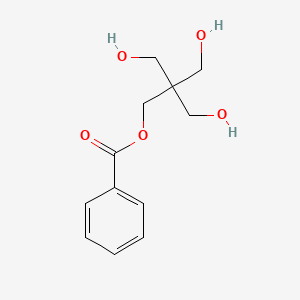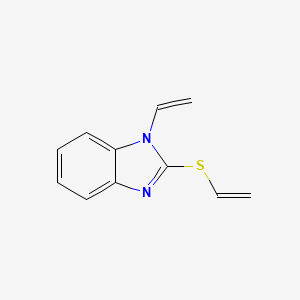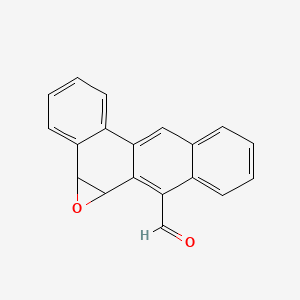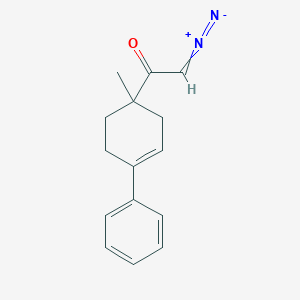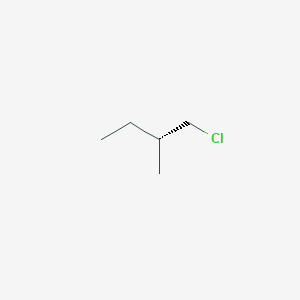
(2R)-1-Chloro-2-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-Chloro-2-methylbutane is an organic compound with the molecular formula C5H11Cl. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where a chlorine atom is bonded to an alkyl group. The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
(2R)-1-Chloro-2-methylbutane can be synthesized through several methods. One common approach involves the chlorination of 2-methylbutane. This reaction typically uses chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of more efficient and scalable methods. One such method is the catalytic chlorination of 2-methylbutane using a chlorine source and a catalyst to enhance the reaction rate and selectivity. The reaction conditions are optimized to ensure high yield and purity of the desired product.
化学反応の分析
Types of Reactions
(2R)-1-Chloro-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in both SN1 and SN2 reactions, depending on the reaction conditions and the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3). The reaction conditions vary, with SN2 reactions typically occurring in polar aprotic solvents and SN1 reactions in polar protic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are commonly used to induce elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be 2-methyl-2-butanol.
Elimination Reactions: The major product is typically an alkene, such as 2-methyl-2-butene.
科学的研究の応用
(2R)-1-Chloro-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of chiral compounds on biological systems, as chirality can significantly influence biological activity.
Medicine: It serves as a model compound to understand the behavior of chiral drugs and their interactions with biological targets.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R)-1-Chloro-2-methylbutane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by the nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom as a leaving group.
類似化合物との比較
Similar Compounds
(2S)-1-Chloro-2-methylbutane: The enantiomer of (2R)-1-Chloro-2-methylbutane, with the opposite spatial arrangement around the chiral center.
1-Chloro-2-methylpropane: A structural isomer with a different arrangement of the carbon atoms.
1-Chlorobutane: A similar alkyl halide with a straight-chain structure.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which can lead to different chemical and biological properties compared to its enantiomer and other similar compounds. The specific spatial arrangement of atoms around the chiral center can influence its reactivity, interactions with other molecules, and overall behavior in various applications.
特性
CAS番号 |
53352-99-1 |
|---|---|
分子式 |
C5H11Cl |
分子量 |
106.59 g/mol |
IUPAC名 |
(2R)-1-chloro-2-methylbutane |
InChI |
InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChIキー |
IWAKWOFEHSYKSI-RXMQYKEDSA-N |
異性体SMILES |
CC[C@@H](C)CCl |
正規SMILES |
CCC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


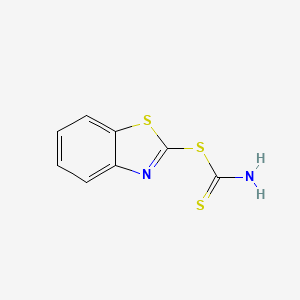
![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
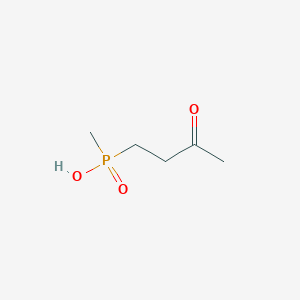
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
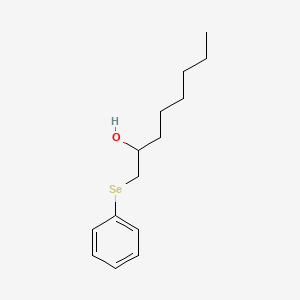
phosphanium bromide](/img/structure/B14654256.png)
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
